N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide
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Description
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound's structure features an indole moiety, a thioether linkage, and a phenylacetamide functional group. The synthesis generally involves multi-step organic reactions, including the formation of the indole derivative, introduction of the thioether group, and acetamide formation.
Synthetic Route Overview :
- Indole Derivative Preparation : Starting from commercially available precursors.
- Thioether Formation : Utilizing thiol reagents under reductive conditions.
- Acetamide Synthesis : Reaction with acetic anhydride or acetic acid derivatives.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various indole derivatives, including those structurally similar to this compound. These studies often report minimum inhibitory concentrations (MICs) against a range of pathogens.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
4a | 0.30 | Pseudomonas aeruginosa |
The compound demonstrated significant antimicrobial activity with low MIC values, indicating its potential as an effective antimicrobial agent .
Cytotoxicity and Selectivity
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values for various cancer cell lines ranged from 15 to 30 μM, suggesting a promising therapeutic window.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
A549 (Lung Cancer) | 30 |
These findings indicate that the compound may target specific cellular pathways involved in cancer cell proliferation and survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : Potential interactions with pathways such as NF-kB and STAT3 have been suggested, which are critical in cancer progression and inflammation .
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
-
Case Study on Anticancer Activity : A study involving a derivative showed significant tumor reduction in xenograft models when administered at doses corresponding to its IC50 values.
- Treatment Regimen : Daily administration for two weeks.
- Outcome : 70% reduction in tumor size compared to control groups.
- Case Study on Antimicrobial Efficacy : Another study highlighted the synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains.
Properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-29-20-13-11-19(12-14-20)24-25(21-9-5-6-10-22(21)27-24)30-16-15-26-23(28)17-18-7-3-2-4-8-18/h2-14,27H,15-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJZGXZAGUNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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